

A Comparative Analysis of the Toxicity of Echimidine and Lasiocarpine in Rats

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Compound of Interest

Compound Name: Echimidine

Cat. No.: B1671080

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of two pyrrolizidine alkaloids, **Echimidine** and Lasiocarpine, in rat models. The information presented is collated from various experimental studies to support research and drug development efforts.

Executive Summary

Echimidine and Lasiocarpine are both hepatotoxic pyrrolizidine alkaloids that require metabolic activation to exert their toxic effects. However, experimental data from rat studies indicates that Lasiocarpine exhibits greater toxicity than **Echimidine**. This is evident in both acute and subchronic exposure scenarios. The primary mechanism of toxicity for both compounds involves bioactivation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic metabolites that can bind to cellular macromolecules, causing cytotoxicity and genotoxicity.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for **Echimidine** and Lasiocarpine in rats.

Table 1: Acute Oral Toxicity in Rats

Compound	LD50 (Median Lethal Dose)	Strain	Sex	Reference
Echimidine	518 mg/kg bw	Wistar	Male	[1]
Lasiocarpine	150 mg/kg bw	Not Specified	Not Specified	[2]

Table 2: Subchronic Oral Toxicity in Wistar Rats (28-Day Study)[3]

Parameter	Echimidine	Lasiocarpine
NOAEL (No Observed Adverse Effect Level)		
- Male	2.5 mg/kg bw/day	0.6 mg/kg bw/day
- Female	2.5 mg/kg bw/day	> 2.5 mg/kg bw/day
Body Weight Gain	No significant effect at doses up to 2.5 mg/kg bw/day.	Decreased in males at ≥ 1.2 mg/kg bw/day and in females at 2.5 mg/kg bw/day.
Serum ALT (Alanine Aminotransferase)	Slight, not clinically significant alterations at 2.5 mg/kg bw.	Slight, not clinically significant alterations at 2.5 mg/kg bw.
Histopathology	No treatment-related gross lesions or histopathology.	No treatment-related gross lesions or histopathology.
Clinical Signs	No treatment-related clinical signs.	No treatment-related clinical signs.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination for Echimidine[1]

- Test Animals: Male Wistar rats.
- Administration: Single oral gavage of **Echimidine**.

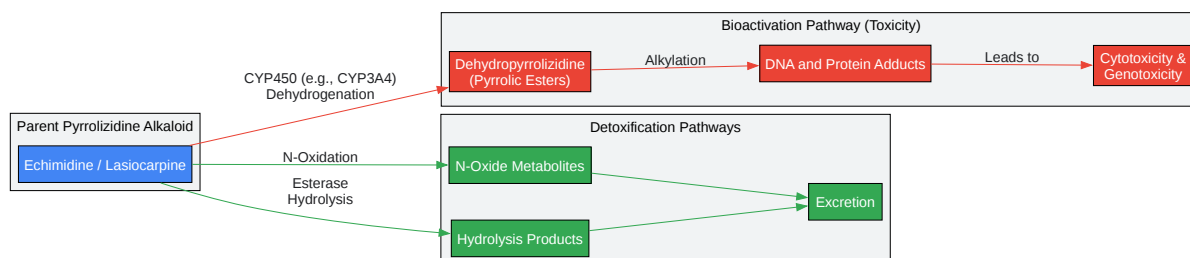
- Dosage: A range of doses were administered to different groups of rats.
- Observation Period: 72 hours post-dosing.
- Endpoint: Mortality was recorded to calculate the LD50 value, the dose at which 50% of the animals died.

28-Day Subchronic Oral Toxicity Study[3]

- Test Animals: Wistar rats, 10 per sex per group.
- Administration: **Echimidine** or Lasiocarpine was administered daily in the diet.
- Dosage Groups (**Echimidine**): 0, 0.6, 1.2, or 2.5 mg/kg bw/day.
- Dosage Groups (Lasiocarpine): 0.6, 1.2, or 2.5 mg/kg bw/day (positive control).
- Parameters Monitored: Survival, food consumption, clinical signs, body weight, hematology, serum chemistry (including ALT), gross lesions at necropsy, and histopathology.
- Endpoint: Determination of the No Observed Adverse Effect Level (NOAEL) for each compound.

Signaling and Metabolic Pathways

The primary mechanism of toxicity for both **Echimidine** and Lasiocarpine is the metabolic activation in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4. This process converts the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then bind to cellular nucleophiles such as DNA and proteins, leading to cellular damage, genotoxicity, and ultimately hepatotoxicity. Detoxification pathways include hydrolysis of the ester linkages and N-oxidation of the parent compound.

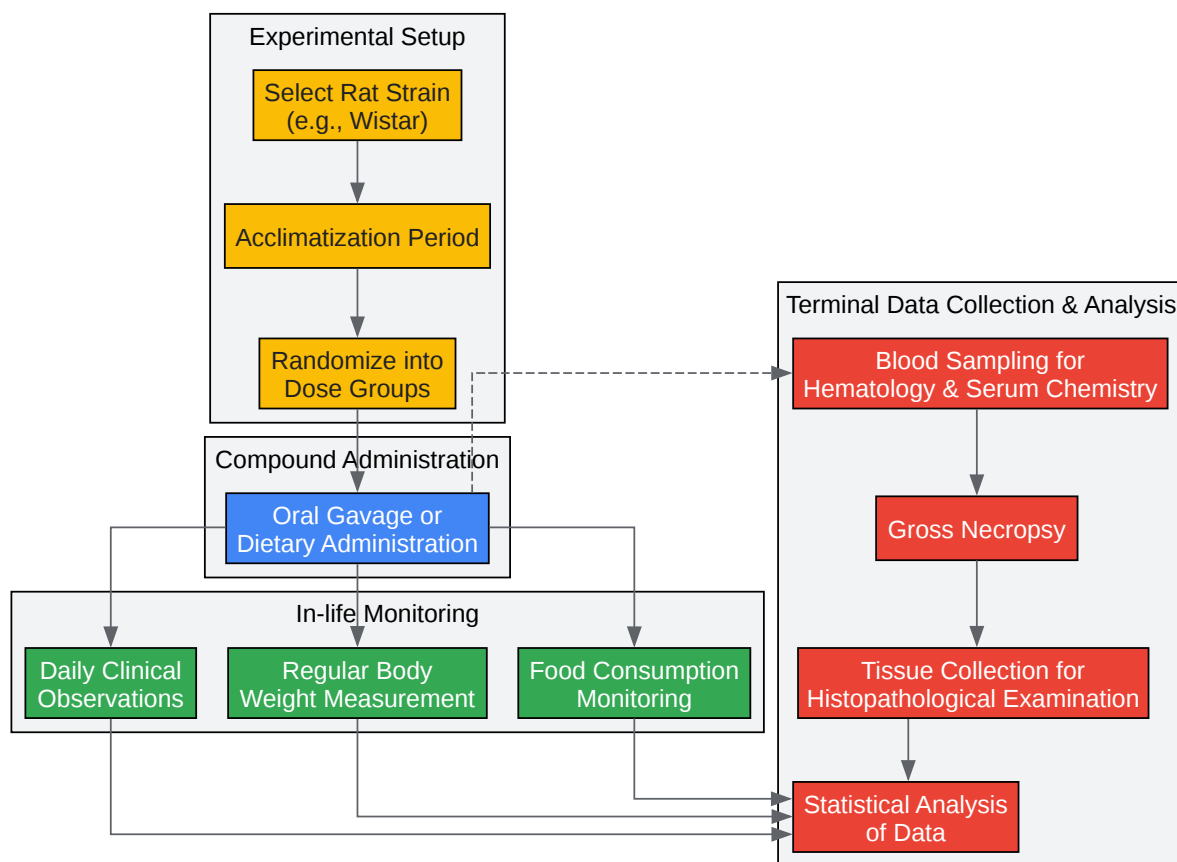


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Metabolic activation and detoxification pathways of **Echimidine** and Lasiocarpine.

Experimental Workflow for Toxicity Assessment

The general workflow for assessing the comparative toxicity of these compounds in rats involves a series of steps from compound administration to data analysis.



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General experimental workflow for in vivo toxicity studies in rats.

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References

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- 2. Lasiocarpine | C₂₁H₃₃NO₇ | CID 5281735 - PubChem [pubchem.ncbi.nlm.nih.gov]
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